4-Methoxy-2-methylbenzenesulfonamide

Description

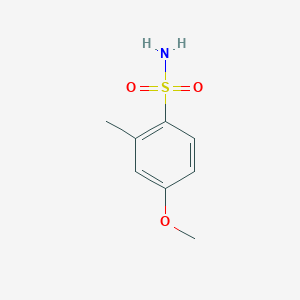

Structure

2D Structure

Propriétés

IUPAC Name |

4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKWKPATOPAAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295128 | |

| Record name | 4-methoxy-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-42-6 | |

| Record name | 4-Methoxy-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59554-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059554426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-2-methylbenzene (also known as 2-methyl-4-methoxytoluene) followed by the introduction of the sulfonamide group. One common method is as follows:

Sulfonation: 4-Methoxy-2-methylbenzene is reacted with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 4-methoxy-2-methylbenzenesulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then treated with ammonia (NH3) or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

4-Methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Structural Features

The following table summarizes key structural differences between 4-methoxy-2-methylbenzenesulfonamide and related sulfonamide derivatives:

Physicochemical Properties

Key physicochemical parameters inferred from analogs:

*Values inferred from structurally similar compounds in and . For example, a related acridine derivative with methoxy and methylsulfonamide groups has log P = 1.10 and pKa = 6.40 .

Enzyme Inhibition

- MAO Inhibition : Sulfonamides with aromatic substituents, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide (), exhibit MAO-B selectivity (IC₅₀ = 0.98 µM) due to hydrophobic interactions in the enzyme active site. The methyl and methoxy groups in this compound may similarly enhance MAO binding .

- Carbonic Anhydrase Inhibition: Methoxy and methyl groups are known to modulate interactions with zinc-containing enzymes, though direct data are lacking for this compound.

Antitumor Activity

- The compound in , with a chloro-methoxybenzamido side chain, shows potent cytotoxicity (IC₅₀ = 6.7 nM against T-47D breast cancer cells) .

- A related amsacrine derivative () exhibits DNA intercalation and antitumor activity superior to daunorubicin, highlighting the role of methoxy and sulfonamide groups in DNA binding .

Molecular Interactions

- DNA Binding : Sulfonamides with planar aromatic systems (e.g., acridine derivatives) intercalate into DNA, with association constants up to 2.1 × 10⁶ M⁻¹ .

- Protein Binding : The chloro substituent in ’s compound may facilitate halogen bonding with target proteins, a feature absent in the methoxy-methyl analog .

Activité Biologique

4-Methoxy-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃NO₃S

- Molecular Weight : 213.27 g/mol

The presence of the methoxy group and the sulfonamide moiety contributes to its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This inhibition can disrupt critical biochemical pathways, leading to various therapeutic effects. The compound's interaction with molecular targets may modulate inflammatory responses, antimicrobial activity, or even anticancer effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in MDA-MB-231 breast cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.5 |

| HepG2 | 22.3 |

| A549 (Lung Cancer) | 18.7 |

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of sulfonamide derivatives against Hepatitis B virus (HBV). The results indicated that compounds similar to this compound could inhibit HBV replication by enhancing intracellular levels of antiviral proteins like APOBEC3G .

- Cardiovascular Effects : Research has suggested that certain sulfonamides can influence cardiovascular function by modulating calcium channels. Specifically, studies indicated that derivatives could decrease perfusion pressure through inhibition of L-type calcium channels, suggesting potential applications in managing hypertension .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Preliminary data suggest that it exhibits selective inhibition against CA IX, which is overexpressed in various cancers .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-methoxy-2-methylaniline with sulfonyl chloride derivatives under basic conditions. Electrochemical methods, such as those used for analogous sulfonamides, involve oxidizing precursors (e.g., 2,5-diethoxy-4-morpholinoaniline) in the presence of sulfinic acids, followed by Michael-type addition to form the sulfonamide moiety . Optimization includes controlling pH (8–10), temperature (0–5°C for exothermic steps), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How do structural features like the methoxy and methyl substituents influence the compound’s solubility and crystallinity?

- Methodological Answer : X-ray crystallography (e.g., as applied in N-(4-Methoxybenzoyl)-2-methyl-benzenesulfonamide studies) reveals that methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding, while methyl groups increase hydrophobic interactions, affecting crystal packing . Thermal analysis (DSC/TGA) and lattice energy calculations can further correlate substituent effects with melting points and stability.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for –OCH₃), methyl (δ ~2.5 ppm for –CH₃), and sulfonamide (δ ~7.5 ppm for aromatic protons) groups.

- FTIR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N–H bending (~3300 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 230.05) .

Advanced Research Questions

Q. What are the mechanistic insights into the antimicrobial activity of this compound, and how does it compare to other sulfonamide derivatives?

- Methodological Answer : The compound likely inhibits bacterial dihydropteroate synthase (DHPS) by competing with p-aminobenzoic acid (PABA), as seen in classic sulfonamides . Competitive binding assays using radiolabeled PABA and recombinant DHPS can quantify inhibition constants (Ki). Comparative studies with derivatives (e.g., triazole-sulfonamides ) show enhanced activity when electron-withdrawing groups (e.g., –NO₂) are introduced.

Q. How can computational models predict the bioactivity and pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to model antimicrobial activity. For example, methoxy groups reduce logP, enhancing solubility but potentially decreasing membrane permeability .

- Molecular Docking : Simulate interactions with DHPS (PDB ID: 1AJ0) to identify key binding residues (e.g., Phe28, Lys221) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., >80% gastrointestinal absorption) and cytochrome P450 interactions .

Q. What are the environmental persistence and microbial degradation pathways of this compound?

- Methodological Answer : Aerobic biodegradation studies using soil microbiota (e.g., Pseudomonas spp.) reveal partial cleavage of the sulfonamide bond, forming methoxybenzoic acid intermediates. LC-MS/MS tracks degradation products, while metagenomic analysis identifies catabolic genes (e.g., sul1, sul2) . Half-life (t₁/₂) in aqueous systems varies with pH (e.g., 15 days at pH 7 vs. 30 days at pH 5).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.